5-Amino-3-bromo-1-(3-hydroxypropyl)-1,2-dihydropyridin-2-one
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Overview
Description
5-Amino-3-bromo-1-(3-hydroxypropyl)-1,2-dihydropyridin-2-one is a chemical compound with the molecular formula C9H13BrN2O2 and a molecular weight of 261.12 g/mol . This compound is characterized by its unique structure, which includes an amino group, a bromine atom, and a hydroxypropyl group attached to a dihydropyridinone ring. It is primarily used in research and development settings, particularly in the fields of chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-bromo-1-(3-hydroxypropyl)-1,2-dihydropyridin-2-one typically involves multiple steps, starting with the preparation of the dihydropyridinone core. One common method involves the reaction of a suitable pyridine derivative with bromine to introduce the bromine atom at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-bromo-1-(3-hydroxypropyl)-1,2-dihydropyridin-2-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of a different dihydropyridinone derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropyl group can yield aldehydes or ketones, while substitution of the bromine atom can result in a variety of new compounds with different functional groups .
Scientific Research Applications
5-Amino-3-bromo-1-(3-hydroxypropyl)-1,2-dihydropyridin-2-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Amino-3-bromo-1-(3-hydroxypropyl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The amino and hydroxypropyl groups play a crucial role in its binding to target proteins and enzymes, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 5-Amino-3-bromo-1-(3-hydroxypropyl)-4-methylpyridin-2-one
- 5-Amino-3-chloro-1-(3-hydroxypropyl)-1,2-dihydropyridin-2-one
- 5-Amino-3-bromo-1-(2-hydroxyethyl)-1,2-dihydropyridin-2-one
Uniqueness
What sets 5-Amino-3-bromo-1-(3-hydroxypropyl)-1,2-dihydropyridin-2-one apart from similar compounds is its specific combination of functional groups, which confer unique chemical reactivity and biological activity.
Properties
Molecular Formula |
C8H11BrN2O2 |
---|---|
Molecular Weight |
247.09 g/mol |
IUPAC Name |
5-amino-3-bromo-1-(3-hydroxypropyl)pyridin-2-one |
InChI |
InChI=1S/C8H11BrN2O2/c9-7-4-6(10)5-11(8(7)13)2-1-3-12/h4-5,12H,1-3,10H2 |
InChI Key |
NCYWIIILUJMHLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)N(C=C1N)CCCO)Br |
Origin of Product |
United States |
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